molecular formula C19H20N2O5 B2510898 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate CAS No. 339010-15-0

1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate

Cat. No.: B2510898
CAS No.: 339010-15-0
M. Wt: 356.378
InChI Key: MDXMIKPZUHGBDU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate is an organic compound that features a nitrophenyl group, a piperidinyl group, and a methoxybenzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate typically involves the esterification of 4-methoxybenzoic acid with 1-(4-nitrophenyl)-4-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-methoxybenzoic acid and 1-(4-nitrophenyl)-4-piperidinol

Scientific Research Applications

1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl and methoxybenzenecarboxylate groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-4-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-17-8-2-14(3-9-17)19(22)26-18-10-12-20(13-11-18)15-4-6-16(7-5-15)21(23)24/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXMIKPZUHGBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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